2-Chloroquinoline-3-carboxamide

EPHB4 Inhibition Anticancer Drug Design Molecular Docking

The 2-chloro-3-carboxamide substitution pattern on the quinoline core is non-negotiable for target engagement. Our high-purity ≥98% 2-Chloroquinoline-3-carboxamide (CAS 73776-21-3) delivers superior in-silico EPHB4 binding versus Erdafitinib, validated MRSA bactericidal activity, and multi-target antimalarial potential. Procure this key Vilsmeier-Haack-derived scaffold to accelerate kinase inhibitor and antibiotic lead optimization. Bulk quantities available. Request a quote today.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 73776-21-3
Cat. No. B1625466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-3-carboxamide
CAS73776-21-3
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N
InChIInChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)
InChIKeyVVZAOJPBUNOKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroquinoline-3-carboxamide (CAS 73776-21-3): A Core Scaffold for Targeted Medicinal Chemistry and Procurement


2-Chloroquinoline-3-carboxamide (CAS 73776-21-3) is a heterocyclic quinoline derivative characterized by a chloro substituent at the 2-position and a carboxamide group at the 3-position [1]. This precise substitution pattern establishes it as a critical, versatile building block within medicinal chemistry [1]. Its core scaffold is extensively employed in the synthesis of diverse biologically active derivatives targeting a range of indications, including cancer, infectious diseases, and neurological disorders [2][3]. As a research chemical and key intermediate, its availability in specified purities (e.g., 95-98%) is fundamental for the reproducible generation of targeted compound libraries and advanced pharmaceutical intermediates.

The Criticality of 2-Chloroquinoline-3-carboxamide: Why In-Class Analogs Are Not Interchangeable


Substituting 2-Chloroquinoline-3-carboxamide with a structurally similar quinoline derivative (e.g., 2-chloroquinoline-4-carboxamide or 2-hydroxyquinoline-3-carboxamide) is not a neutral decision and can drastically alter project outcomes. This is because the specific 2-chloro-3-carboxamide substitution pattern dictates a unique, quantifiable reactivity profile that is not shared by its positional isomers or heteroatom-substituted analogs [1]. For instance, the combination of the electron-withdrawing chloro group and the hydrogen-bonding carboxamide at adjacent positions creates a distinct pharmacophore essential for specific target engagement, as demonstrated in comparative docking studies [2]. Furthermore, the Vilsmeier-Haack synthetic route to this specific scaffold yields a reactive intermediate that is chemically distinct, leading to a different scope of derivatization and resulting bioactivity compared to other quinoline cores [3]. The quantitative evidence below underscores that the choice of this precise compound is not a matter of convenience but a determinant of achieving desired binding affinity, target selectivity, and antibacterial potency.

Quantitative Differentiation Guide: Evidence-Based Advantages of 2-Chloroquinoline-3-carboxamide Over Analogs


Superior Target Engagement in In-Silico Cancer Models Over a Marketed Kinase Inhibitor

Computational docking studies against the EPHB4 receptor (PDB: 6FNM) revealed that novel derivatives designed from the 2-chloroquinoline-3-carboxamide scaffold consistently achieve higher docking scores than the established cancer drug Erdafitinib [1]. This demonstrates the scaffold's superior potential for generating high-affinity kinase inhibitors compared to alternative starting points.

EPHB4 Inhibition Anticancer Drug Design Molecular Docking

Quantifiable Antibacterial Activity Against Clinically Relevant Gram-Positive Pathogens

A library of twelve novel 2-chloroquinoline-3-carboxamide derivatives demonstrated specific and quantifiable antibacterial activity [1]. Notably, derivative 5f exhibited a Minimum Bactericidal Concentration (MBC) of 1.79 mM against S. aureus ATCC 25923, while derivative 5b showed an MBC of 3.79 mM against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This provides a clear, concentration-dependent efficacy benchmark for this scaffold against a clinically significant drug-resistant pathogen.

Antibacterial Discovery Antimicrobial Resistance MBC Determination

Computationally Predicted Oral Bioavailability and Favorable Toxicity Profile

In-silico ADMET predictions for novel derivatives of 2-chloroquinoline-3-carboxamide indicate they are likely to be orally bioavailable and possess a low toxicity profile [1]. These favorable predictions, derived from SwissADME and admetSAR, provide a significant advantage over other quinoline-based scaffolds that may carry inherent toxicity or poor pharmacokinetic liabilities.

In-Silico ADMET Drug-likeness Lead Optimization

Validated Multi-Target Engagement Profile Including Neurological and Anticancer Targets

Molecular docking studies have confirmed the ability of 2-Chloroquinoline-3-carboxamide to productively interact with multiple therapeutically relevant protein targets [1]. The compound showed binding to the anti-malarial target 1JQE and the antagonist target 4MF3, suggesting a broad, class-defining biological action profile [1]. This validated multi-target engagement is not a generic property of all quinoline-3-carboxamides but is specific to this scaffold's geometry and electronic distribution.

Pharmacophore Modeling Target Engagement Drug Repurposing

Strategic Procurement and Application Scenarios for 2-Chloroquinoline-3-carboxamide in Drug Discovery


Lead Generation for Targeted Anticancer Therapeutics

Medicinal chemistry groups focused on developing novel kinase inhibitors, particularly those targeting EPHB4 in cancer, should prioritize procuring 2-Chloroquinoline-3-carboxamide. Its derivatives have demonstrated superior in-silico binding affinity compared to the approved drug Erdafitinib [1], making it a high-value scaffold for initiating a lead optimization program. The favorable ADMET predictions further support its selection as a low-risk, high-reward starting point [1].

Discovery of Novel Antibacterial Agents Against Drug-Resistant Pathogens

For research programs addressing the global health threat of antimicrobial resistance, this compound offers a validated entry point. As shown, specific derivatives of 2-chloroquinoline-3-carboxamide demonstrate measurable bactericidal activity against MRSA and S. aureus [2]. This evidence supports its use in the synthesis and screening of focused compound libraries aimed at discovering new classes of antibiotics that can overcome existing resistance mechanisms.

Chemical Biology Probe Development and Target Validation

The demonstrated multi-target engagement profile of the 2-chloroquinoline-3-carboxamide core, including interactions with antimalarial and antagonist protein targets [3], makes it an excellent scaffold for developing chemical probes. These probes can be used in target identification, pathway deconvolution, and phenotypic screening campaigns. The ability to modulate multiple biological pathways from a single core structure is a strategic advantage in early-stage discovery biology.

Synthesis of Specialized Compound Libraries for Broad-Spectrum Screening

Due to its synthetic accessibility via the Vilsmeier-Haack reaction and its proven potential across multiple therapeutic areas [2][3], 2-chloroquinoline-3-carboxamide is an ideal core for generating diverse compound libraries. Procurement of this scaffold in bulk allows for the efficient parallel synthesis of numerous analogs, which can then be deployed in broad-spectrum screening panels to identify hits for a wide range of indications, maximizing return on investment in compound acquisition and synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.